Orobol 7-O-glucoside
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Overview
Description
Orobol 7-O-glucoside is a naturally occurring flavonoid glycoside found in various plants, including Lagerstroemia speciosa. This compound is known for its significant biological activities, including antiviral, antioxidant, and anti-inflammatory properties . It has garnered attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Orobol 7-O-glucoside can be synthesized through enzymatic bioconversion methods. One such method involves the use of Escherichia coli expressing a glucosyltransferase enzyme from tobacco. This enzyme facilitates the conversion of flavonoids like apigenin, luteolin, quercetin, kaempferol, and naringenin to their respective 7-O-glucosides . The reaction conditions typically include the sequential administration of substrates over a period of 4-9 hours, yielding varying amounts of the desired glucosides.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis using engineered strains of Escherichia coli. This method is considered sustainable and environmentally friendly, as it utilizes renewable biomass such as glucose and xylose . The production process involves optimizing the biosynthetic pathways to enhance the yield and titer of the compound.
Chemical Reactions Analysis
Types of Reactions: Orobol 7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .
Scientific Research Applications
Orobol 7-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid biosynthesis and glycosylation processes.
Mechanism of Action
The mechanism of action of Orobol 7-O-glucoside involves its interaction with specific molecular targets and pathways:
Antiviral Activity: The compound inhibits the replication of human rhinoviruses by interfering with the viral life cycle, possibly through the inhibition of viral RNA synthesis.
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Orobol 7-O-glucoside can be compared with other similar flavonoid glycosides:
Luteolin 7-O-glucoside: Both compounds exhibit antioxidant and anti-inflammatory properties, but this compound has a broader spectrum of antiviral activity.
Quercetin 7-O-glucoside: While both compounds are potent antioxidants, this compound shows higher efficacy in inhibiting human rhinovirus replication.
Kaempferol 7-O-glucoside: Similar to this compound, this compound also has anti-inflammatory properties, but its antiviral activity is less pronounced.
Properties
CAS No. |
20486-33-3 |
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Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-15-18(27)19(28)20(29)21(32-15)31-9-4-13(25)16-14(5-9)30-7-10(17(16)26)8-1-2-11(23)12(24)3-8/h1-5,7,15,18-25,27-29H,6H2/t15-,18-,19?,20-,21-/m1/s1 |
InChI Key |
WJHSRFQBVYHKKL-NLXYUYROSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H](C([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Synonyms |
Oroboside; Orobol 7-β-D-glucoside; 3',4',5,7-Tetrahydroxyisoflavone 7β-D-glucopyranoside; 3-(3,4-Dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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